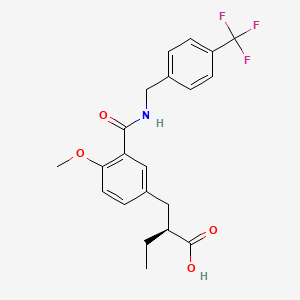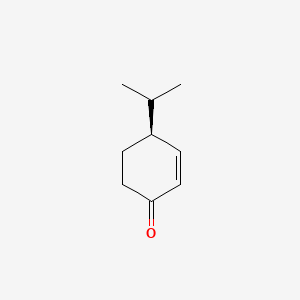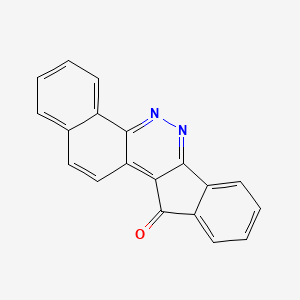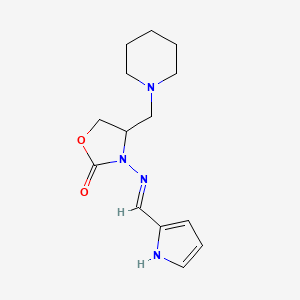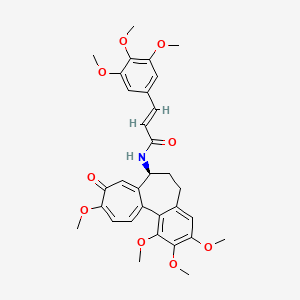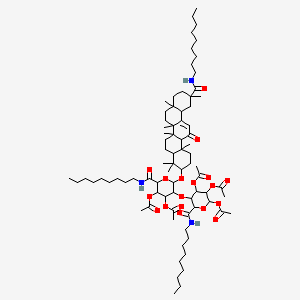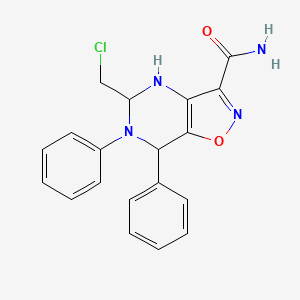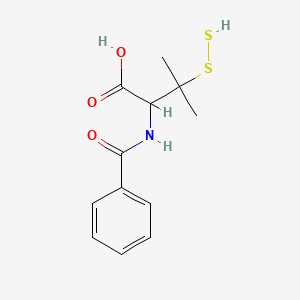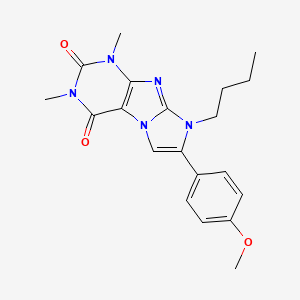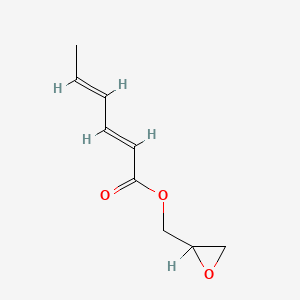
Glycidyl sorbate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Glycidyl sorbate is an organic compound with the molecular formula C9H12O3. It is an ester formed from glycidol and sorbic acid. This compound is known for its unique chemical properties, which make it valuable in various industrial and scientific applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Glycidyl sorbate can be synthesized through the esterification of glycidol with sorbic acid. The reaction typically involves heating glycidol and sorbic acid in the presence of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of this compound.
Industrial Production Methods: In industrial settings, this compound is produced using large-scale esterification reactors. The process involves continuous monitoring of reaction parameters to optimize yield and purity. The product is then purified through distillation or recrystallization to remove any impurities.
Analyse Chemischer Reaktionen
Types of Reactions: Glycidyl sorbate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form epoxides and other oxidation products.
Reduction: Reduction reactions can convert this compound into alcohols and other reduced forms.
Substitution: The epoxide ring in this compound can undergo nucleophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Epoxides and carboxylic acids.
Reduction: Alcohols and alkanes.
Substitution: Substituted this compound derivatives.
Wissenschaftliche Forschungsanwendungen
Glycidyl sorbate has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: this compound is utilized in the development of bioactive compounds and as a reagent in biochemical assays.
Medicine: It is investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: this compound is employed in the production of coatings, adhesives, and resins due to its excellent chemical stability and reactivity.
Wirkmechanismus
The mechanism of action of glycidyl sorbate involves its ability to undergo various chemical reactions, particularly those involving the epoxide ring. The epoxide ring is highly reactive and can interact with nucleophiles, leading to the formation of new chemical bonds. This reactivity makes this compound a valuable intermediate in organic synthesis and industrial applications.
Vergleich Mit ähnlichen Verbindungen
Glycidyl methacrylate: Similar to glycidyl sorbate, glycidyl methacrylate contains an epoxide ring and is used in polymer synthesis and coatings.
Sorbic acid esters: Other esters of sorbic acid, such as methyl sorbate and ethyl sorbate, share some chemical properties with this compound but differ in their reactivity and applications.
Uniqueness: this compound is unique due to its combination of the epoxide ring and sorbate ester, which imparts distinct chemical properties. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in both research and industry.
Eigenschaften
CAS-Nummer |
63623-06-3 |
|---|---|
Molekularformel |
C9H12O3 |
Molekulargewicht |
168.19 g/mol |
IUPAC-Name |
oxiran-2-ylmethyl (2E,4E)-hexa-2,4-dienoate |
InChI |
InChI=1S/C9H12O3/c1-2-3-4-5-9(10)12-7-8-6-11-8/h2-5,8H,6-7H2,1H3/b3-2+,5-4+ |
InChI-Schlüssel |
AVNANMSIFNUHNY-MQQKCMAXSA-N |
Isomerische SMILES |
C/C=C/C=C/C(=O)OCC1CO1 |
Kanonische SMILES |
CC=CC=CC(=O)OCC1CO1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


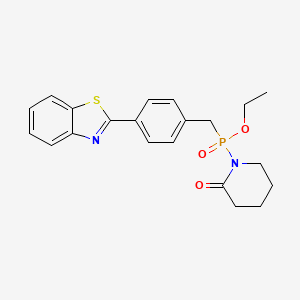

![N'-[2-(diethylamino)ethyl]pyridine-3-carboximidamide;hydrochloride](/img/structure/B12746413.png)
